An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-3,5-dichlorobenzaldehyde, a key intermediate in the development of novel therapeutics.
Chemical Properties
4-Amino-3,5-dichlorobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₅Cl₂NO. Its structure features a benzene ring substituted with an amino group, two chlorine atoms, and a formyl group.
Table 1: Physicochemical Properties of 4-Amino-3,5-dichlorobenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | --INVALID-LINK--[1] |
| Molecular Weight | 190.03 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| CAS Number | 62909-64-4 | --INVALID-LINK--[1] |
| Appearance | White to slightly yellow fluffy powder (predicted) | --INVALID-LINK--[4] |
| Melting Point | 144 °C | --INVALID-LINK-- |
| Boiling Point | 293.5 ± 40.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.492 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | -2.02 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. | --INVALID-LINK--[4] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | --INVALID-LINK--[1] |
Table 2: Predicted Spectral Data for 4-Amino-3,5-dichlorobenzaldehyde
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehyde proton (around 9.8-10.0 ppm), aromatic protons (around 7.5-8.0 ppm), and amino protons (broad signal, variable shift). |
| ¹³C NMR | Signals for the carbonyl carbon (around 190 ppm), aromatic carbons (in the range of 110-150 ppm), including carbons attached to chlorine and the amino group. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-N stretching, and C-Cl stretching. |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight (190.03 g/mol ) and fragmentation patterns typical of a substituted benzaldehyde. |
Experimental Protocols
Proposed Synthesis of 4-Amino-3,5-dichlorobenzaldehyde
A specific, detailed experimental protocol for the synthesis of 4-Amino-3,5-dichlorobenzaldehyde is not widely published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. One potential method involves the reduction of a nitro group to an amine, a common transformation in aromatic chemistry.
Reaction Scheme: A potential synthesis could start from 3,5-dichloro-4-nitrobenzaldehyde. The nitro group can be reduced to an amino group using a variety of reducing agents.
Proposed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-4-nitrobenzaldehyde in a suitable solvent such as ethanol or acetic acid.
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Reduction: Add a reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid, or stannous chloride (SnCl₂) in concentrated hydrochloric acid.
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
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Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Disclaimer: This is a proposed synthesis and has not been experimentally verified from the available literature. Appropriate safety precautions should be taken when handling all chemicals.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of the purified 4-Amino-3,5-dichlorobenzaldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Prepare a sample of the solid compound as a KBr pellet or as a mull in Nujol.
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Record the FT-IR spectrum using a spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Introduce a small amount of the sample into the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).
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Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Applications in Drug Development
4-Amino-3,5-dichlorobenzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists.
Synthesis of Pyrazolopyridine Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors
4-Amino-3,5-dichlorobenzaldehyde is a reported reagent in the synthesis of pyrazolopyridine derivatives that exhibit inhibitory activity against phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Experimental Workflow for Synthesis:
Caption: Synthetic workflow for pyrazolopyridine derivatives.
Signaling Pathway of PDE4 Inhibition:
PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammatory responses. By inhibiting PDE4, the synthesized pyrazolopyridine derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.
Caption: PDE4 signaling pathway and point of inhibition.
Synthesis of Neuropeptide Y (NPY) Receptor Antagonists
4-Amino-3,5-dichlorobenzaldehyde is also utilized as a reagent in the synthesis of amino acid derivatives that act as neuropeptide Y (NPY) receptor antagonists[5]. NPY is a neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonists of NPY receptors are being investigated for the treatment of obesity and anxiety disorders.
Logical Relationship in Drug Discovery:
Caption: Role of the compound in NPY antagonist development.
Neuropeptide Y Signaling Pathway:
NPY exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the Y1 and Y2 subtypes. Activation of these receptors triggers downstream signaling cascades that influence neuronal activity and physiological responses. The synthesized antagonists would block the binding of NPY to its receptors, thereby inhibiting its effects.
Caption: Neuropeptide Y signaling and antagonist action.
Safety and Handling
4-Amino-3,5-dichlorobenzaldehyde should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
4-Amino-3,5-dichlorobenzaldehyde is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of potent PDE4 inhibitors and NPY receptor antagonists highlights its importance for researchers and scientists working on novel therapeutics for inflammatory and metabolic disorders. Further research into its chemical reactivity and the biological activities of its derivatives is warranted.
References
- 1. 4-Amino-3,5-dichlorobenzaldehyde | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
